biological role of Prostaglandin F2α-biotin
biological role of Prostaglandin F2α-biotin
Technical Whitepaper: Prostaglandin F2 -biotin as a Molecular Probe in Lipid Signaling Research
Executive Summary
Prostaglandin F2
This guide details the technical specifications, experimental utility, and validated protocols for deploying PGF2
Molecular Architecture & Physiochemical Properties
Structural Composition
PGF2
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Chemical Formula:
(varies slightly based on linker length). -
Linker Importance: A spacer (e.g., aminocaproic acid) is often employed to reduce steric hindrance, ensuring that the biotin moiety remains accessible to avidin/streptavidin without occluding the prostaglandin's ability to bind anti-PGF2
antibodies or FP receptors.
Solubility and Stability
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Solubility: Insoluble in water. Soluble in organic solvents such as Ethanol, DMSO, and Dimethyl Formamide (DMF) to approximately 50 mg/ml.
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Stability: Prostaglandins are susceptible to degradation. PGF2
-biotin should be stored as a stock solution in DMSO at -20°C. Aqueous solutions should be prepared immediately prior to use to prevent hydrolytic degradation.
Core Application: Competitive Enzyme Immunoassay (EIA)
The primary "biological role" of PGF2
Mechanism of Action
The assay relies on the competition between free PGF2
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Binding: As the concentration of free PGF2
in the sample increases, the amount of PGF2 -biotin able to bind to the antibody decreases. -
Detection: The antibody-antigen complex is captured (e.g., on a mouse anti-rabbit IgG coated plate).
-
Signal Generation: Streptavidin-conjugated enzymes (like Acetylcholinesterase or HRP) bind to the biotin tail. Substrate addition yields a signal inversely proportional to the free PGF2
concentration.
Visualization: Competitive EIA Workflow
The following diagram illustrates the inverse relationship and competitive binding logic.
Figure 1: Logic flow of Competitive EIA using PGF2
Experimental Protocol: Validated EIA Methodology
Objective: Quantify PGF2
Reagent Preparation
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EIA Buffer: 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA and 0.4 M NaCl. (BSA reduces non-specific binding).
-
Tracer Preparation: Dilute PGF2
-biotin stock (in DMSO) 1:100 into EIA Buffer. Critical: Avoid glass containers for low concentrations as prostaglandins stick to glass; use polypropylene.
Assay Steps
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Plate Coating: Use 96-well plates pre-coated with Goat Anti-Rabbit IgG.
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Standard Curve: Prepare serial dilutions of PGF2
standard (e.g., 1000 pg/mL to 1.9 pg/mL). -
Loading:
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Add 50 µL of Standard or Sample to designated wells.
-
Add 50 µL of PGF2
-biotin Tracer to all wells except Blanks. -
Add 50 µL of PGF2
Antiserum to all wells except Blanks and Non-Specific Binding (NSB) wells.
-
-
Incubation: Cover and incubate at 4°C for 18 hours (equilibrium binding yields highest sensitivity).
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Wash: Aspirate and wash 5 times with Wash Buffer (0.05% Tween 20 in PBS).
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Development: Add 200 µL of Ellman’s Reagent (for AChE tracer) or TMB (for HRP).
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Read: Measure absorbance at 412 nm (AChE) or 450 nm (HRP).
Data Analysis (Self-Validation)
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Log-Logit Plot: Plot %B/B0 vs. Log Concentration.
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Validation Criteria:
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NSB: Should be <5% of Total Activity.
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B0 (Maximum Binding): Should be significant (OD > 0.5).
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IC50: The concentration at 50% B/B0 indicates assay sensitivity.
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Advanced Application: FP Receptor Signaling & Localization
Beyond quantification, PGF2
Biological Context: The FP Receptor Pathway
PGF2
Figure 2: The canonical Gq-coupled signaling pathway activated by PGF2
Protocol: Receptor Localization via Flow Cytometry
Caveat: Biotinylation can alter binding kinetics. Always validate with a "cold" competition control.
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Cell Prep: Harvest HEK-293 cells stably expressing FP receptor.
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Blocking: Incubate cells in PBS + 1% BSA to block non-specific protein binding.
-
Probing: Incubate cells with 100 nM PGF2
-biotin for 60 min at 4°C (prevents internalization) or 37°C (allows internalization).-
Control: Pre-incubate parallel samples with 10 µM unlabeled PGF2
(100x excess) to prove specificity.
-
-
Detection: Wash x2, then add Streptavidin-phycoerythrin (PE) or Streptavidin-FITC.
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Analysis: Analyze via Flow Cytometry. Specific binding is defined as (Signal_Total - Signal_Competed).
Quantitative Data Summary
| Parameter | PGF2 | PGF2 |
| Molecular Weight | 354.5 g/mol | ~580-650 g/mol (linker dependent) |
| Detection Method | Mass Spec / Radioimmunoassay | Colorimetric / Fluorometric (Avidin) |
| Half-Life (Plasma) | < 1 minute | Stable in vitro (stored) |
| Receptor Affinity | High (Kd ~ 1-10 nM) | Moderate to High (Linker dependent) |
| Primary Hazard | Bioactive (Labor induction) | Low (Bioactive but used in traces) |
References
- Maxey, K. M., et al. (1992). The hydrolysis of prostaglandin F2 alpha esters by corneal and intraocular tissues. Survey of Ophthalmology, 36, S19. (Foundational chemistry for PG ester/linker stability).
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Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269(4), 2632-2636. Retrieved from [Link]
